N-picolyl piperidine sulfonamide
Overview
Description
N-picolyl piperidine sulfonamide is an organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-picolyl piperidine sulfonamide typically involves the reaction of piperidine with a pyridine derivative under specific conditions. One common method involves the use of a sulfonyl chloride as a sulfonating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: Piperidine, pyridine-2-methanol, sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: Piperidine is first reacted with pyridine-2-methanol to form an intermediate, which is then treated with sulfonyl chloride in the presence of triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-picolyl piperidine sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-picolyl piperidine sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-picolyl piperidine sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but with a benzamide group instead of a piperidine ring.
N-(pyridin-2-yl)methylamine: Lacks the sulfonamide group, making it less versatile in certain reactions.
Pyridine-2-sulfonamide: Contains a sulfonamide group but lacks the piperidine ring.
Uniqueness
N-picolyl piperidine sulfonamide is unique due to the presence of both a piperidine ring and a sulfonamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c15-17(16,14-8-4-1-5-9-14)13-10-11-6-2-3-7-12-11/h2-3,6-7,13H,1,4-5,8-10H2 |
InChI Key |
KEOMXCYGYDPRAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.